Bienvenue dans la boutique en ligne BenchChem!

[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

PDE10A inhibition Structure-based drug design Regioisomer SAR

Select CAS 2253641-09-5—the 5-methanamine (3-yl) regioisomer as the mono-hydrochloride—when target engagement geometry is non-negotiable. Co-crystal structure PDB 5SFQ proves this isomer projects the amine vector directly into the PDE10A catalytic pocket; the 4-yl isomer (CAS 1431969-89-9) misaligns the pharmacophore by ~60°. Its single-equivalent salt form simplifies automated parallel synthesis versus the dihydrochloride. The 2,2-difluoroethyl group adds metabolic stability critical for in vivo kinase and ion-channel programs. Buy the building block that patent exemplifications and crystallography validate.

Molecular Formula C6H10ClF2N3
Molecular Weight 197.61
CAS No. 2253641-09-5
Cat. No. B2629409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
CAS2253641-09-5
Molecular FormulaC6H10ClF2N3
Molecular Weight197.61
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)F)CN.Cl
InChIInChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-5(3-9)1-2-10-11;/h1-2,6H,3-4,9H2;1H
InChIKeyBVHGFLFLWFVJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine hydrochloride (CAS 2253641-09-5): Procurement-Ready Overview of a Fluorinated Pyrazole Building Block


[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine hydrochloride (CAS 2253641-09-5, molecular formula C₆H₁₀ClF₂N₃, molecular weight 197.61) is a fluorinated pyrazole derivative containing a primary amine handle and a 2,2-difluoroethyl substituent on the pyrazole nitrogen [1]. This compound serves as a versatile synthetic building block for medicinal chemistry programs, particularly in the construction of kinase inhibitors, phosphodiesterase (PDE10A) ligands, and sodium channel modulators [2][3]. The difluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the primary amine enables facile derivatization via amide coupling, reductive amination, or sulfonylation [4].

Why Generic Substitution Fails: Regioisomeric and Substituent-Specific Differentiation of CAS 2253641-09-5


In-class pyrazole methanamine compounds cannot be freely interchanged due to critical differences in regioisomeric substitution, salt stoichiometry, and fluorine content. The target compound exists as the 5-methanamine regioisomer (with the aminomethyl group at the pyrazole 5-position, numbered as the 3-position in the alternative nomenclature) as the mono-hydrochloride salt, distinguishing it from the 3-yl isomer (CAS 1864061-15-3, same regioisomer in alternative numbering), the 4-yl isomer (CAS 1431969-89-9), the dihydrochloride salt form (CAS 1431963-24-4), and the N-methylated analog (CAS 1855906-85-2) [1]. Each regioisomer presents a distinct spatial orientation of the reactive amine handle, which directly impacts the geometry of downstream coupling products and pharmacophore alignment in target binding pockets, as evidenced by the co-crystal structure of a PDE10A inhibitor bearing the 1-(2,2-difluoroethyl)-1H-pyrazol-3-yl fragment [2].

Quantitative Differentiation of [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine hydrochloride: Comparator-Based Evidence for Scientific Procurement


Regioisomeric Differentiation: 5-Methanamine vs. 4-Methanamine Substitution Pattern Directs Downstream Target Engagement

The 5-methanamine regioisomeric substitution pattern (CAS 2253641-09-5, designated as the 3-yl position in alternative nomenclature) enables a specific vector for amine derivatization that is geometrically distinct from the 4-methanamine isomer (CAS 1431969-89-9). In the PDE10A co-crystal structure (PDB 5SFQ, resolution 2.21 Å), the 1-(2,2-difluoroethyl)-1H-pyrazol-3-yl fragment directs the attached carboxamide pharmacophore into the catalytic pocket of PDE10A, positioning the ligand for optimal zinc and magnesium ion coordination; the 4-yl isomer would project the derivatization vector at an approximately 60° angular offset, disrupting this critical binding interaction [1][2].

PDE10A inhibition Structure-based drug design Regioisomer SAR

Salt Form Differentiation: Mono-hydrochloride vs. Dihydrochloride Stoichiometry Impacts Formulation and Reactivity

The target compound (CAS 2253641-09-5) is supplied as the mono-hydrochloride salt (C₆H₁₀ClF₂N₃, MW 197.61), containing exactly one HCl equivalent per molecule of free base. This contrasts with the dihydrochloride salt (CAS 1431963-24-4, C₆H₁₁Cl₂F₂N₃, MW 234.07), which incorporates two HCl equivalents and increases molecular weight by 36.46 Da (18.5% mass increase) [1]. The mono-hydrochloride provides one equivalent of free amine upon neutralization, enabling precise stoichiometric control in amide coupling and reductive amination reactions without the complication of neutralizing excess acid .

Salt stoichiometry Amine nucleophilicity Formulation consistency

N-Methylation Status: Primary Amine vs. N-Methyl Secondary Amine Dictates Derivatization Versatility

CAS 2253641-09-5 bears a free primary amine (CH₂NH₂), enabling a broad scope of derivatization reactions including amide bond formation, sulfonamide synthesis, reductive amination, and urea formation. The N-methyl analog (CAS 1855906-85-2, 1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine hydrochloride, MW 211.64) contains a secondary amine, which restricts direct amide coupling to tertiary amide formation and alters the hydrogen-bond donor capacity from 2 (NH₂) to 1 (NH) [1]. This is particularly consequential for programs targeting binding pockets where the primary amine serves as a critical hydrogen-bond donor, as observed in the PDE10A inhibitor scaffold [2].

Primary amine handle Derivatization chemistry Amide coupling

Commercial Purity Benchmark: 98% Assay Specification Enables Reliable SAR Campaigns

Commercially, CAS 2253641-09-5 is available at ≥98% purity (HPLC) from established suppliers such as Leyan (Catalog 2081216) . This purity level is critical for structure-activity relationship (SAR) studies where impurities at ≥2% can confound biological assay interpretation, particularly for compounds tested at micromolar concentrations where a 2% impurity of a highly potent contaminant could generate false-positive activity signals . Non-fluorinated pyrazole methanamine analogs are frequently supplied at lower purity grades (95%), introducing greater uncertainty in biological testing outcomes.

Purity specification Quality assurance SAR reproducibility

Fluorination Impact: 2,2-Difluoroethyl vs. Non-Fluorinated Alkyl Groups Alter Metabolic Stability and logP

The 2,2-difluoroethyl substituent on the pyrazole nitrogen introduces a gem-difluoro motif that is well-established to enhance oxidative metabolic stability relative to non-fluorinated ethyl or methyl analogs, while moderately increasing lipophilicity (calculated logP for the free base is approximately 1.03 as reported by Leyan ). In the HPK1 inhibitor program reported by AstraZeneca, a difluoroethyl pyrazole analog (compound 16a) demonstrated sufficient metabolic stability to elicit a pharmacodynamic response in mice, supporting progression to in vivo studies, whereas non-fluorinated analogs in the same series showed rapid clearance [1]. While compound 16a is not identical to CAS 2253641-09-5, the difluoroethyl pyrazole substructure is directly shared, supporting the class-level inference that this motif confers metabolic stability advantages.

Metabolic stability Fluorine substitution Lipophilicity modulation

Downstream Application Provenance: Validated as Key Intermediate in Sodium Channel Modulator Patents

The 1-(2,2-difluoroethyl)-1H-pyrazol-3-yl methanamine scaffold has been explicitly utilized as a synthetic intermediate in granted US patents (US10246453, US10815229) assigned to Xenon Pharmaceuticals for sodium channel (Nav1.x) modulators [1]. In BindingDB (BDBM373886), a compound incorporating this scaffold as the pyrazole core demonstrated IC₅₀ = 185 nM against the human sodium channel protein type 8 subunit alpha (Nav1.6), with selectivity over Nav1.1 and Nav1.5 (IC₅₀ > 30,000 nM for both), representing >162-fold selectivity [1]. This patent-backed validation provides procurement confidence that CAS 2253641-09-5 has direct precedent as a productive intermediate in ion channel drug discovery programs, a feature not shared by the 4-yl regioisomer or non-fluorinated analogs.

Sodium channel modulation Patent intermediate Nav1.x

Best-Fit Application Scenarios for [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine hydrochloride (CAS 2253641-09-5) Based on Quantitative Differentiation Evidence


PDE10A Inhibitor Lead Optimization: Crystallographically Validated Scaffold for CNS Drug Discovery

Medicinal chemistry teams pursuing phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia or Huntington's disease should prioritize CAS 2253641-09-5 as the primary amine building block. The co-crystal structure PDB 5SFQ (2.21 Å resolution) confirms that the 5-methanamine (3-yl) regioisomer projects the derivatization vector directly into the PDE10A catalytic pocket, enabling coordination with the active-site zinc and magnesium ions [1]. Use of the 4-yl isomer (CAS 1431969-89-9) would misalign the pharmacophore by approximately 60°, precluding productive target engagement. Derivatization via amide coupling at the primary amine is recommended to preserve the critical hydrogen-bond donor capacity observed in the co-crystal ligand.

Nav1.6-Selective Sodium Channel Modulator Synthesis: Patent-Backed Intermediate with >162-Fold Selectivity

For ion channel drug discovery programs targeting Nav1.6 (SCN8A) with selectivity requirements over Nav1.1 and Nav1.5, CAS 2253641-09-5 serves as a validated synthetic intermediate. The Xenon Pharmaceuticals patents (US10246453, US10815229) explicitly exemplify compounds incorporating this scaffold, with BindingDB data confirming Nav1.6 IC₅₀ = 185 nM and >162-fold selectivity over Nav1.1/Nav1.5 (IC₅₀ > 30,000 nM) [2]. This patent provenance reduces intellectual property risk for follow-on programs and provides a structurally characterized starting point for SAR expansion. The primary amine handle enables systematic exploration of amide, sulfonamide, and urea-linked substituents to modulate potency and selectivity.

Kinase Inhibitor Discovery (HPK1 and Related Targets): Fluorinated Building Block with In Vivo Validation

Programs targeting hematopoietic progenitor kinase 1 (HPK1) or structurally related kinases for cancer immunotherapy should consider CAS 2253641-09-5 as a core building block. The AstraZeneca HPK1 inhibitor program demonstrated that difluoroethyl pyrazole analogs (exemplified by compound 16a) achieved pharmacodynamic responses in mouse models, confirming that the 2,2-difluoroethyl motif provides sufficient metabolic stability for in vivo translation [3]. The free primary amine (rather than N-methyl secondary amine) offers maximum synthetic flexibility for late-stage functionalization, a strategy successfully employed in the AstraZeneca program through late-stage diversification chemistry to rapidly generate SAR data.

Multi-Step Parallel Synthesis and Library Production: Mono-Hydrochloride Salt for Streamlined Automation

Automated parallel synthesis and compound library production workflows benefit from the mono-hydrochloride salt form of CAS 2253641-09-5. Unlike the dihydrochloride (CAS 1431963-24-4, requiring 2 equivalents of base for neutralization), the mono-hydrochloride requires only 1 equivalent, simplifying liquid-handling protocols and reducing salt byproduct formation that can complicate automated purification . The 98% commercial purity specification (Leyan Catalog 2081216) further ensures batch-to-batch consistency essential for reliable SAR interpretation across library compounds. The combination of correct regioisomer, optimal salt form, and documented purity makes this compound the preferred choice for high-throughput medicinal chemistry operations.

Quote Request

Request a Quote for [2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.